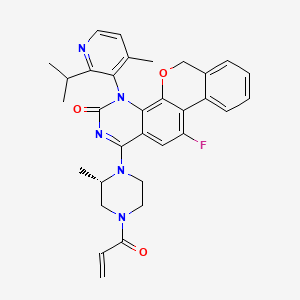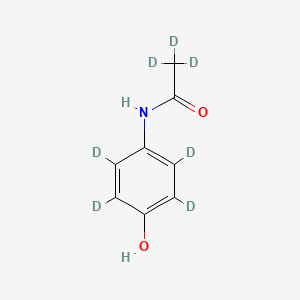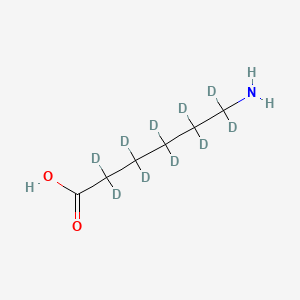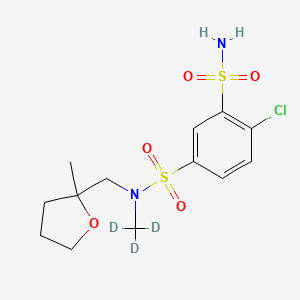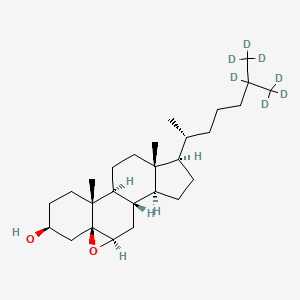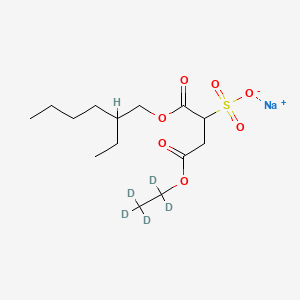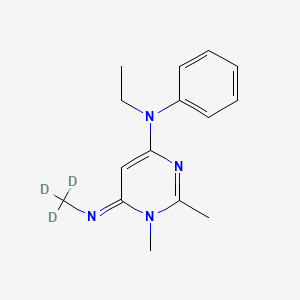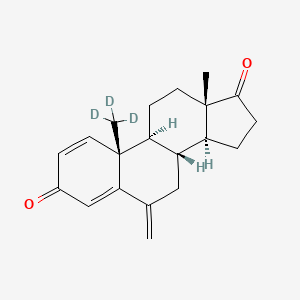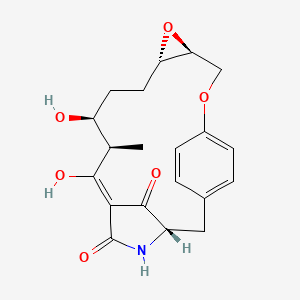
(9S)-Macrocidin B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9S)-Macrocidin B is a naturally occurring compound known for its complex structure and significant biological activities. It belongs to the class of macrolide antibiotics, which are characterized by their large macrocyclic lactone rings. This compound has garnered attention due to its potential therapeutic applications and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9S)-Macrocidin B involves multiple steps, including the formation of the macrocyclic lactone ring. One common synthetic route starts with the preparation of the key intermediate through a series of reactions such as aldol condensation, reduction, and cyclization. The reaction conditions typically involve the use of strong bases, reducing agents, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using specific strains of microorganisms. These microorganisms are cultured under controlled conditions to produce the compound in significant quantities. The fermentation broth is then subjected to extraction and purification processes to isolate this compound in its pure form.
化学反应分析
Types of Reactions
(9S)-Macrocidin B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: In substitution reactions, one functional group in the molecule is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions. For example, oxidation reactions may be carried out in the presence of oxidizing agents under acidic or basic conditions. Reduction reactions typically require reducing agents and may be conducted under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can lead to the formation of various substituted macrolides with different functional groups.
科学研究应用
(9S)-Macrocidin B has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying macrolide synthesis and reactivity.
Biology: The compound is investigated for its antimicrobial properties and its effects on various biological systems.
Medicine: this compound is explored for its potential therapeutic applications, particularly as an antibiotic.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.
作用机制
The mechanism of action of (9S)-Macrocidin B involves its interaction with specific molecular targets in bacterial cells. It binds to the bacterial ribosome, inhibiting protein synthesis and leading to cell death. The compound’s large macrocyclic structure allows it to fit into the ribosomal binding site, blocking the translation process and preventing the bacteria from producing essential proteins.
相似化合物的比较
Similar Compounds
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different structural features.
Azithromycin: A derivative of erythromycin with improved pharmacokinetic properties.
Clarithromycin: Another erythromycin derivative with enhanced stability and activity.
Uniqueness
(9S)-Macrocidin B is unique due to its specific structural features and the presence of certain functional groups that differentiate it from other macrolides. These unique features contribute to its distinct biological activities and potential therapeutic applications.
属性
分子式 |
C20H23NO6 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC 名称 |
(3S,6Z,8R,9S,12S,14S)-7,9-dihydroxy-8-methyl-13,16-dioxa-4-azatetracyclo[15.2.2.13,6.012,14]docosa-1(20),6,17(21),18-tetraene-5,22-dione |
InChI |
InChI=1S/C20H23NO6/c1-10-14(22)6-7-15-16(27-15)9-26-12-4-2-11(3-5-12)8-13-19(24)17(18(10)23)20(25)21-13/h2-5,10,13-16,22-23H,6-9H2,1H3,(H,21,25)/b18-17-/t10-,13+,14+,15+,16+/m1/s1 |
InChI 键 |
VTJGYKOVEXOBKN-OMNAUCNISA-N |
手性 SMILES |
C[C@@H]/1[C@H](CC[C@H]2[C@@H](O2)COC3=CC=C(C[C@H]4C(=O)/C(=C1/O)/C(=O)N4)C=C3)O |
规范 SMILES |
CC1C(CCC2C(O2)COC3=CC=C(CC4C(=O)C(=C1O)C(=O)N4)C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



